molecular formula C21H11NS B14220828 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-36-7

2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14220828
CAS No.: 823227-36-7
M. Wt: 309.4 g/mol
InChI Key: ZLIUGCQOVLZMTF-UHFFFAOYSA-N
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Description

2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups, including a thiophene ring, ethynyl linkages, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. The general synthetic route involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

CAS No.

823227-36-7

Molecular Formula

C21H11NS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[2-[2-(2-thiophen-3-ylethynyl)phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C21H11NS/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H

InChI Key

ZLIUGCQOVLZMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CSC=C2)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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